molecular formula C10H14O2 B8394708 Benzene, (2-ethoxyethoxy)- CAS No. 19594-02-6

Benzene, (2-ethoxyethoxy)-

Cat. No. B8394708
M. Wt: 166.22 g/mol
InChI Key: DIUJNXCPDGGFQD-UHFFFAOYSA-N
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Patent
US05300245

Procedure details

143.0 g (1.04 mol) of 2-phenoxyethanol, 81.0 g (1.19 mol) of sodium ethylate and 291 g of 1,4-dioxane are placed in a 1-liter four-necked flask equipped with a stirrer, a thermometer, a distillating column and a nitrogen-inlet tube. The solution is heated to 90° to 105° C., and then 200 g of the solvent is removed in a period of 2 hours. The distillating column is then replaced by a dropping funnel, and 183.5 g (1.19 mol) of diethyl sulfate is added thereto dropwise at 45° C. over a period of 30 minutes. After stirring the reaction mixture at 60° C. for 1 hour, the reaction product is placed in water and extracted with ether. The solvent is removed using an evaporator, and further distilled under reduced pressure to yield 160 g of ethyl 2-phenoxyethyl ether.
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
291 g
Type
reactant
Reaction Step One
Quantity
183.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][OH:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:11][CH2:12][O-].[Na+].O1CCOCC1.S(OCC)(OCC)(=O)=O>O>[O:1]([CH2:8][CH2:9][O:10][CH2:11][CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
143 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCO
Name
Quantity
81 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
291 g
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
183.5 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to 90° to 105° C.
CUSTOM
Type
CUSTOM
Details
200 g of the solvent is removed in a period of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The distillating column is then replaced by a dropping funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
an evaporator
DISTILLATION
Type
DISTILLATION
Details
further distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCOCC
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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